Evacetrapib functions by directly inhibiting the CETP protein, a key player in lipid metabolism. The tables below detail its core mechanism and pharmacological profile.
Core Mechanism of CETP Inhibition
| Aspect | Description |
|---|---|
| Target Protein | Cholesteryl Ester Transfer Protein (CETP) [1] [2] |
| Primary Biochemical Action | Potent and selective inhibition of CETP activity [1] |
| Consequence on Lipid Transfer | Blocks the reciprocal exchange of cholesteryl esters (CE) from HDL for triglycerides (TG) from apoB-containing lipoproteins (VLDL, LDL) [2] |
| Net Effect on Lipoproteins | Increases HDL-C and reduces LDL-C by preventing the flux of CE from HDL to LDL/VLDL [3] [2] |
Key Pharmacological Characteristics
| Property | Detail |
|---|---|
| IC₅₀ (Human Plasma CETP Assay) | 36 nM [1] |
| IC₅₀ (Recombinant Human CETP) | 5.5 nM [1] |
| Selectivity | No induction of aldosterone or cortisol biosynthesis (distinguishing it from torcetrapib) [1] |
| Blood Pressure Impact | No significant increase observed in animal models or early clinical trials [1] [4] |
The following diagram illustrates the mechanism of CETP-mediated lipid transfer and how this compound inhibits this process:
Figure 1: this compound inhibits CETP, blocking the exchange of cholesteryl esters and triglycerides between lipoproteins.
Researchers validated this compound's activity and properties through specific experimental assays.
This protocol measures the compound's direct potency against the CETP protein [1].
Detailed Methodology:
This critical experiment distinguished this compound from the failed predecessor, torcetrapib [1].
Detailed Methodology:
CYP11B2 (aldosterone synthase) and CYP11B1 (involved in cortisol synthesis) [1].A key study investigated whether this compound could cross the blood-brain barrier, which is relevant for potential use in neurological conditions like Alzheimer's disease [3].
Detailed Methodology:
hCETPtg) mice on a C57BL/6J background [3].This compound's inhibition of CETP profoundly alters the lipid profile, but its effects are nuanced, changing not just the quantity but also the quality and distribution of lipoprotein particles.
Summary of Lipid-Modifying Effects from Clinical Trials
| Lipid Parameter | Effect of this compound | Magnitude of Change (vs. Placebo) |
|---|---|---|
| HDL-C | Increase | +130% to +140% (from ~45 mg/dL to ~104 mg/dL) [4] |
| LDL-C | Decrease | -31% to -37% (from ~81 mg/dL to ~55 mg/dL) [4] |
| Apolipoprotein B | Decrease | Data supported reduction [5] |
| HDL Subclass - Preβ-1 HDL | Decrease | -36% [6] |
| HDL Subclass - HDL3 | Decrease | -27% [6] |
| HDL Subclass - HDL1 & HDL2 | Increase | +390% and +460%, respectively [6] |
The following diagram summarizes the key experimental workflows used to characterize this compound:
Figure 2: Core experimental protocols for evaluating this compound's efficacy and safety.
Despite its powerful lipid effects, this compound's development for cardiovascular disease was halted.
This compound is a potent and selective CETP inhibitor that robustly elevates HDL-C and lowers LDL-C by blocking the central step in lipid exchange between lipoproteins. Its mechanism is well-defined through established in vitro and in vivo protocols. However, the failure of the ACCELERATE trial to demonstrate a clinical benefit underscores the complex relationship between HDL cholesterol and cardiovascular risk, suggesting that dramatically raising HDL-C via CETP inhibition may not translate into improved patient outcomes.
Evacetrapib works by inhibiting the cholesteryl ester transfer protein (CETP), a plasma glycoprotein that regulates lipid transport by facilitating the exchange of cholesteryl esters (CE) from HDL particles for triglycerides (TG) from apoB-containing lipoproteins like LDL and VLDL [1] [2]. Under normal conditions, this exchange lowers HDL-C and raises LDL-C levels [3].
The diagram below illustrates the mechanism of CETP and its inhibition by this compound.
The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled Phase 3 study that definitively evaluated this compound's efficacy. It enrolled 12,092 patients with high-risk vascular disease who received either 130 mg of this compound or a placebo daily, on top of standard medical therapy [1] [5].
Despite its dramatic effects on lipid parameters, the trial was terminated early after a median follow-up of 26 months due to futility. The primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina occurred in 12.9% of the this compound group versus 12.8% of the placebo group, showing no benefit [1].
The table below summarizes the key lipid changes and outcomes from the trial.
| Parameter | Effect of this compound (vs. Placebo) | Notes |
|---|---|---|
| LDL Cholesterol | ↓ 37.1% (absolute decrease) [1] | |
| HDL Cholesterol | ↑ 130% to 131.6% (absolute increase) [1] [5] | |
| Apolipoprotein B (Apo B) | ↓ 15% [1] | A key carrier of LDL cholesterol. |
| Primary CV Endpoint | Hazard Ratio: 1.01 (P=0.91) [1] | No statistically significant difference. |
Researchers have proposed several hypotheses for the failure of this compound, which can be categorized into on-target and off-target effects [1].
These are consequences of CETP inhibition itself, related to the quality and function of the resulting lipoproteins.
These are effects not directly related to CETP inhibition.
For research purposes, the core experimental data on this compound's potency and selectivity are outlined below.
This compound is a highly potent inhibitor of human CETP activity.
The table below summarizes these key experimental findings.
| Assay Type | Experimental System | Key Outcome |
|---|---|---|
| In Vitro Potency | Human recombinant CETP protein | IC50 = 5.5 nM [2] |
| In Vitro Potency | Pooled human plasma | IC50 = 36 nM [2] |
| In Vivo Efficacy | hCETP/hApoAI transgenic mice | Ex vivo CETP inhibition ED50 < 5 mg/kg [2] |
| Off-Target Profile | H295R adrenal cell line | No induction of aldosterone or cortisol synthesis [2] |
The failure of this compound in the ACCELERATE trial delivered a significant setback to the CETP inhibitor class [6]. However, it yielded critical insights for drug development:
The development of evacetrapib was grounded in the epidemiological inverse correlation between HDL-C levels and cardiovascular disease (CV) risk [1]. CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like LDL and VLDL (very-low-density lipoprotein); inhibiting CETP was therefore pursued as a strategy to increase HDL-C and reduce LDL-C [1] [2].
A key objective was to create a molecule without the off-target liabilities of torcetrapib, the first CETP inhibitor whose development was terminated due to increased blood pressure and aldosterone levels [1]. Preclinical studies confirmed that this compound did not induce aldosterone or cortisol biosynthesis in a human adrenal cell line, unlike torcetrapib [1].
The diagram below illustrates the mechanism of CETP inhibition.
This compound inhibits CETP, blocking cholesterol ester transfer from HDL to LDL/VLDL.
This compound demonstrated potent and selective inhibition of CETP in vitro and in vivo, with a clean off-target profile [1].
| Assay Type | Experimental System | Key Finding | Result |
|---|---|---|---|
| In Vitro Potency [1] | Human recombinant CETP protein | Half-maximal inhibitory concentration (IC₅₀) | 5.5 nM |
| In Vitro Potency [1] | Pooled human plasma | Half-maximal inhibitory concentration (IC₅₀) | 36 nM |
| In Vivo Efficacy [1] | hCETP/ApoA-I double transgenic mice | Ex vivo CETP inhibition ED₅₀ (8 hrs post oral dose) | < 5 mg/kg |
| Off-Target Profile [1] | H295R human adrenal cells | No induction of aldosterone or cortisol | No effect |
| Off-Target Profile [1] | Rat model | No blood pressure elevation at high exposures | No effect |
Early phase clinical studies characterized the drug's behavior in the body, confirming its extensive metabolism and elimination profile [3].
| Parameter | Findings |
|---|---|
| Absorption & Half-life | Time to peak plasma concentration (Tmax) of 4-6 hours and a terminal half-life of 24-44 hours [4]. |
| Metabolism | Extensive metabolism, primarily by the Cytochrome P450 3A (CYP3A) enzyme system, with a minor contribution from CYP2C8 [3]. |
| Route of Elimination | Administered radioactivity was recovered primarily in feces (93.1%) and minimally in urine (2.30%) [3]. |
| Drug Interaction Potential | Co-administration with strong CYP3A inhibitor ketoconazole increased this compound exposure, while strong CYP2C8 inhibitor gemfibrozil had no significant effect [3]. |
In healthy volunteers and patients with dyslipidemia, this compound produced robust, dose-dependent effects on lipid parameters [4].
| Dose (once daily) | CETP Inhibition | HDL-C Change | LDL-C Change |
|---|---|---|---|
| 100 mg | ~65% | Not specified (early study) | Not specified (early study) |
| 300 mg | ~84% | Not specified (early study) | Not specified (early study) |
| 600 mg | ~91% | +87% (vs. placebo) | -29% (vs. placebo) |
A 14-day multiple ascending dose study in healthy volunteers confirmed that the 600 mg dose did not produce clinically relevant effects on 24-hour ambulatory blood pressure, a key differentiator from torcetrapib [4].
The early development of this compound relied on specific and robust experimental methods to characterize its activity and properties.
This assay used a substrate micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE) [1].
While this compound's early development showed a promising pharmacologic profile, the phase 3 ACCELERATE trial in 12,092 patients with high-risk vascular disease was terminated early for lack of efficacy. Despite robustly increasing HDL-C by over 130% and lowering LDL-C by about 31%, this compound did not reduce the rate of major cardiovascular events compared to placebo [5] [6]. This outcome suggests that simply raising HDL-C levels with a CETP inhibitor may not be sufficient to improve clinical outcomes in a population already receiving standard medical therapy, including statins.
This compound is an investigational cholesteryl ester transfer protein (CETP) inhibitor that was developed for reducing cardiovascular risk in patients with high-risk vascular disease. Understanding its metabolic pathways is crucial for predicting drug-drug interactions and clinical outcomes. The metabolism of this compound occurs primarily via cytochrome P450 enzymes, with CYP3A responsible for approximately 90% of its CYP-mediated clearance and CYP2C8 contributing about 10%, based on in vitro studies [1] [2].
Despite promising effects on lipid parameters (increasing HDL-C by 129% and reducing LDL-C by up to 36%), the ACCELERATE trial demonstrated that this compound did not reduce cardiovascular outcomes in high-risk patients, leading to discontinuation of its development [3] [4].
| Parameter | CYP3A | CYP2C8 |
|---|---|---|
| Fraction of CYP-mediated Clearance (fₘCYP) | ~90% [1] [2] | ~10% [1] [2] |
| Impact of Strong Enzyme Inhibition | AUC increased 2.37-fold with ketoconazole [1] [2] | No significant change with gemfibrozil (AUC ratio: 0.996) [1] [2] |
| Clinical Significance | Primary metabolic pathway [1] [2] | Minimal clinical impact [1] [2] |
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 45% [3] | Increased with high-fat meal [3] |
| Tₘₐₓ | 3 hours [3] | Rapid oral absorption [3] |
| Half-life (t₁/₂) | 40-44 hours [3] | |
| Volume of Distribution | 548-827 L [3] | Extensive tissue distribution [3] |
| Primary Route of Elimination | Feces (93.1%) [1] [2] | Extensive metabolism [1] [2] |
| Renal Excretion | 2.30% [1] [2] | Minimal renal clearance [1] [2] |
Objective: To identify specific CYP enzymes responsible for this compound metabolism and quantify their relative contributions [1].
Methodology:
Calculations:
Objective: To evaluate the effects of strong CYP3A and CYP2C8 inhibitors on this compound pharmacokinetics in humans [1].
CYP3A Inhibition Study Design:
CYP2C8 Inhibition Study Design:
The following diagram illustrates the complete metabolic pathway and clinical assessment workflow for this compound:
This compound Metabolic Pathway and Clinical Assessment
Despite being metabolized primarily by CYP3A, this compound demonstrates a low potential for clinically relevant drug interactions when co-administered with strong CYP3A or CYP2C8 inhibitors [1] [2]. The modest increase in exposure (2.37-fold AUC increase) with ketoconazole co-administration was not considered clinically significant due to this compound's robust safety profile [1].
The ACCELERATE trial randomized 12,092 high-risk vascular patients to this compound 130 mg daily or placebo. Despite favorable effects on lipid parameters:
The trial was terminated early for futility with no significant difference in the primary endpoint (cardiovascular death, MI, stroke, coronary revascularization, or unstable angina: 12.8% vs. 12.7%, p=0.85) [4].
This compound demonstrates a well-characterized metabolic profile with CYP3A as the dominant clearance pathway and minor contribution from CYP2C8. The extensive in vitro and clinical characterization provides a comprehensive understanding of its metabolic fate, drug interaction potential, and disposition in special populations. Despite its favorable effects on lipid parameters and well-understood metabolic profile, this compound failed to demonstrate clinical benefit in reducing cardiovascular events in high-risk patients, leading to discontinuation of its development.
The table below summarizes the findings from major clinical trials on CETP inhibitors and their relationship with the ADCY9 rs1967309 polymorphism.
| CETP Inhibitor | Trial Name | Effect on Cardiovascular Outcomes | Influence of ADCY9 rs1967309 |
|---|---|---|---|
| Evacetrapib | ACCELERATE [1] [2] | No significant risk reduction [1] | No significant association or modifying effect found [1] [2] |
| Dalcetrapib | dal-OUTCOMES [1] [3] | Neutral for full cohort; effect varies by genotype [1] | Strong pharmacogenetic interaction: protective in AA genotype, harmful in GG [1] [2] |
| Anacetrapib | REVEAL [1] | Moderate (9%) risk reduction [1] | No modifying effect of ADCY9 genotype observed [1] |
A nested case-control study within the ACCELERATE trial specifically investigated this relationship and found that, in contrast to dalcetrapib, no significant association existed between cardiovascular outcomes and the ADCY9 SNP rs1967309 in patients receiving this compound [1]. Another review confirms that the efficacy of this compound was not modified by a genome-wide polygenic score, further supporting the lack of a clear pharmacogenetic link for this particular drug [2].
The reason for this difference between drugs is thought to be their distinct pharmacologies. Dalcetrapib is considered a selective modulator of CETP, while this compound and anacetrapib are more potent inhibitors [1].
The hypothesized mechanism for dalcetrapib's genotype-dependent effect involves cholesterol metabolism in arterial wall macrophages. The following diagram illustrates this proposed pathway:
This model suggests that dalcetrapib inhibits intracellular CETP, leading to free cholesterol accumulation in the endoplasmic reticulum [1]. In individuals with the protective AA genotype, which is associated with reduced ADCY9 activity, this leads to a paradoxical increase in cyclic AMP (cAMP) [1] [4]. Higher cAMP levels, in turn, promote cellular cholesterol efflux, which is considered atheroprotective [1]. This specific interaction does not appear to occur with this compound.
For researchers aiming to investigate such pharmacogenetic relationships, the key methodologies from the cited literature can be summarized as follows:
Based on the available clinical evidence:
Evacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, demonstrates significant blood-brain barrier (BBB) penetration based on recent preclinical evidence. This comprehensive technical review synthesizes experimental data showing that this compound successfully crosses the BBB in CETP transgenic mouse models, achieving detectable brain concentrations within 30 minutes of intravenous administration. The nonlinear pharmacokinetic profile observed suggests complex distribution dynamics between plasma and brain tissues. These findings support the potential repurposing of this compound for Alzheimer's disease (AD) treatment, targeting CETP-mediated cholesterol dysregulation that has been epidemiologically linked to AD risk and cognitive decline. This report provides detailed experimental protocols, quantitative pharmacokinetic parameters, molecular mechanisms, and advanced computational prediction tools relevant to researchers investigating CNS-targeted therapeutic interventions.
This compound is a high-affinity CETP inhibitor that was initially developed for cardiovascular disease prevention based on its ability to modulate plasma lipid profiles by lowering low-density lipoprotein cholesterol (LDL-C) while raising high-density lipoprotein cholesterol (HDL-C). While the drug candidate failed to demonstrate cardiovascular event reduction benefits in clinical trials for its original indication, recent research has revealed its potential applicability to neurodegenerative disorders, particularly Alzheimer's disease. The scientific rationale for investigating this compound in AD stems from substantial evidence linking cholesterol metabolism to AD pathogenesis, with CETP activity representing a crucial regulatory node in this relationship.
The significance of this compound's BBB penetration capability derives from several key considerations:
The most direct evidence of this compound's BBB penetration comes from a 2023 pharmacokinetic study conducted in human CETP transgenic mice (hCETPtg), which demonstrated unequivocal brain tissue penetration [1] [2]. The critical findings include:
Table 1: Key Pharmacokinetic Parameters of this compound in CETP Transgenic Mice
| Parameter | Value/Description | Administration | Significance |
|---|---|---|---|
| Detection in Brain | 0.5 hours | 40 mg/kg i.v. | Rapid BBB penetration |
| Dose Dependency | Nonlinear function | 40 vs. 120 mg/kg i.v. | Potential transport saturation |
| CETP Expression | Confirmed in astrocytes | hCETPtg mice | Relevant CNS drug target |
| Experimental Model | hCETPtg mice (C57BL/6J) | CETP transgenic | Humanized CETP expression pattern |
Table 2: this compound Properties and Research Applications
| Property Category | Specific Characteristics | Research Implications |
|---|---|---|
| Molecular Target | Cholesteryl ester transfer protein (CETP) | Cholesterol metabolism regulation |
| Primary Indication | Cardiovascular disease (investigational) | Established safety database available |
| Repurposing Potential | Alzheimer's disease treatment | Targets CETP-mediated cholesterol dysregulation |
| BBB Penetration | Confirmed in preclinical model | Supported for direct CNS applications |
The experimental protocol for demonstrating this compound's BBB penetration employed carefully controlled conditions and specialized transgenic animals:
The experimental workflow followed OECD Guidelines 417 for toxicokinetic studies:
The experimental design is visualized in the following workflow diagram:
Figure 1: Experimental workflow for evaluating this compound BBB penetration in hCETPtg mice
The scientific rationale for investigating this compound in Alzheimer's disease involves multiple interconnected molecular pathways centered on cholesterol homeostasis:
The molecular mechanisms through which CETP inhibition may benefit Alzheimer's pathology include:
The following diagram illustrates the key molecular mechanisms:
Figure 2: Molecular mechanisms of this compound-mediated CETP inhibition in Alzheimer's disease
Recent advances in machine learning and artificial intelligence have produced sophisticated models for predicting BBB permeability that could complement experimental approaches in future CETP inhibitor development:
Research has identified several critical molecular properties that influence BBB permeability:
Table 3: Computational Models for BBB Permeability Prediction
| Model Name | Algorithm Type | Key Features | Reported AUC |
|---|---|---|---|
| GROVER-BBBp | Graph Neural Network | Uncertainty estimation, molecular graph input | >0.99 (high confidence) |
| DeePred-BBB | Deep Neural Network | 1,917 features including physicochemical properties | 0.98 |
| MegaMolBART | Transformer + XGBoost | SMILES string embedding, pre-trained on ZINC-15 | 0.88 |
| SVM Combination | Support Vector Machine | Combined property descriptors + fingerprints | ~0.95 (varies) |
The confirmation of this compound's BBB penetration in CETP transgenic mouse models provides a compelling foundation for further investigation of its potential application in Alzheimer's disease. The experimental evidence demonstrates rapid distribution to brain tissue following systemic administration, with a nonlinear kinetic profile that warrants further characterization. The established safety profile of this compound from cardiovascular trials potentially accelerates its translational path for neurological indications.
Key considerations for future research include:
| Study Focus | Experimental Model | Key Quantitative Results | Significance & Context |
|---|
| Brain Penetration & Pharmacokinetics [1] [2] | CETPtg mice (C57BL/6J background); 40 mg/kg and 120 mg/kg i.v. injection [1] | - Detected in brain tissue 0.5 hours after injection [1] [2]
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the core methodologies.
The following diagram illustrates the central role of CETP and the mechanism of action of its inhibitors, which underpins the rationale for the preclinical experiments.
This diagram shows how CETP mediates the exchange of lipids between lipoproteins. By inhibiting CETP, this compound increases HDL-C and decreases LDL-C [1] [3].
The preclinical data robustly supports this compound as a potent and selective CETP inhibitor with favorable properties for further investigation, particularly for its potential application in Alzheimer's disease given its ability to enter the brain.
The table below summarizes two detailed analytical methods for the chiral separation of this compound and its carboxylate ester.
| Parameter | Method for this compound (Active Pharmaceutical Ingredient) | Method for Carboxylate Ester of this compound (Synthetic Intermediate) |
|---|---|---|
| Analyte | This compound (and its stereoisomers/impurities) [1] [2] | Carboxylate ester of this compound (and its stereoisomers/impurities) [3] [4] |
| Chiral Stationary Phase (CSP) | (S,S) Whelk-O 1 (brush-type/Pirkle concept) [1] [2] | Chiralpak IC (immobilized polysaccharide-based) [3] [4] |
| Column Dimensions | 4.6 mm ID × 250 mm L [2] | 4.6 mm ID × 250 mm L [4] |
| Particle Size | 5 µm [2] | 5 µm [4] |
| Mobile Phase | Hexane / Ethanol / Methanol / Acetonitrile (Ratio: 70/15/10/5, v/v/v/v) [1] [2] | Methyl tert-butyl ether (MTBE) / Methanol / Ethanol / Acetonitrile (Ratio: 85/5/5/5, v/v/v/v) [3] [4] | | Flow Rate | 0.5 mL/min [2] | 1.0 mL/min [4] | | Temperature | 25 °C [2] | 25 °C [4] | | Detection | UV detection [2] | UV detection [4] | | Key Resolution | Resolves this compound from its enantiomer, two diastereomers, and six potential impurities [1] [2] | Resolves the ester from its enantiomer, diastereomers, and five potential impurities [3] [4] |
The following workflow outlines the general process for developing and executing these chiral HPLC methods, from sample preparation to system shutdown.
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on the methodologies, please feel free to ask.
Evacetrapib (LY2484595) represents a potent, selective inhibitor of cholesteryl ester transfer protein (CETP) that was investigated as a potential therapeutic agent for cardiovascular disease risk reduction. As a benzazepine derivative, this compound demonstrated high binding affinity for CETP, effectively inhibiting the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. This mechanism produced substantial lipid alterations, including dose-dependent increases in HDL cholesterol and reductions in low-density lipoprotein (LDL) cholesterol. The development program for this compound encompassed extensive clinical testing from Phase 1 through Phase 3 trials, with the ACCELERATE outcome trial ultimately determining its clinical utility. Despite demonstrating robust lipid effects, the drug failed to reduce cardiovascular events in high-risk patients, leading to termination of its development.
The pharmacological profile of this compound distinguished it from earlier CETP inhibitors, particularly torcetrapib, as it lacked the off-target liabilities associated with increased blood pressure and aldosterone biosynthesis. This compound exhibited favorable pharmacokinetics with rapid oral absorption (Tmax ≈ 3 hours) and an extended half-life of 24-44 hours, supporting once-daily dosing. The drug followed nonlinear pharmacokinetics at higher doses, with steady-state concentrations achieved after approximately 10 days of repeated administration. Unlike anacetrapib, this compound did not demonstrate significant tissue accumulation, which simplified its pharmacokinetic profile. These properties made this compound a promising candidate for further investigation until the results of the ACCELERATE trial revealed its inability to translate lipid improvements into clinical cardiovascular benefits.
The initial clinical dosing regimen for this compound was established in a single-center, double-blind, placebo-controlled Phase 1 study involving healthy volunteers. This study employed multiple daily doses ranging from 10 mg to 600 mg, administered for up to 15 days to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics. The dose escalation protocol proceeded only after a minimum of five subjects received this compound and tolerated the dose for at least 7 days of safety monitoring. This conservative approach ensured participant safety while characterizing the compound's profile across a wide dosing range. The study demonstrated that this compound was well-tolerated at all doses tested, with no clinically relevant effects on blood pressure, electrolyte balance, or mineralocorticoid levels—addressing key safety concerns that had plagued earlier CETP inhibitors [1].
Pharmacokinetic analysis revealed that this compound reached mean peak plasma concentrations within 4-6 hours post-administration, with a terminal half-life ranging between 24-44 hours. The steady-state concentration was achieved after approximately 10 days of repeated dosing, and all subjects had undetectable this compound levels within 3 weeks after discontinuation. The study demonstrated dose-dependent inhibition of CETP activity, with trough inhibition reaching 65% at 100 mg, 84% at 300 mg, and 91% at the highest dose of 600 mg. The robust pharmacodynamic response was evidenced by substantial lipid alterations, including HDL-C increases up to 87% and LDL-C reductions up to 29% at the 600 mg dose level relative to placebo. All lipid parameters returned to baseline levels following a 2-week washout period, demonstrating the reversibility of this compound's effects [1].
Table 1: Phase 1 Multiple Ascending Dose Regimen and Outcomes
| Dose Level | Duration | CETP Inhibition | HDL-C Change | LDL-C Change | Key Findings |
|---|---|---|---|---|---|
| 10 mg | 14 days | Not reported | Not reported | Not reported | Established baseline pharmacokinetics |
| 100 mg | 15 days | 65% (trough) | Not reported | Not reported | Demonstrated significant CETP inhibition |
| 300 mg | 15 days | 84% (trough) | Not reported | Not reported | Robust inhibition with clean safety profile |
| 600 mg | 14 days | 91% (trough) | +87% | -29% | Maximum efficacy with maintained tolerability |
The Phase 2 clinical program further refined the this compound dosing regimen in nearly 400 dyslipidemic patients, exploring doses from 30 mg to 600 mg daily. This phase confirmed the dose-dependent efficacy established in earlier studies, with this compound increasing HDL-C by up to 129% and decreasing LDL-C by up to 36% as monotherapy. When administered concomitantly with statin therapy, the 100 mg dose increased HDL-C by approximately 100% while decreasing LDL-C by an additional 15%. These findings supported the selection of a 130 mg dose for the large Phase 3 outcomes trial, balancing optimal efficacy with long-term safety considerations [2].
The ACCELERATE trial (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High-Risk for Vascular Outcomes) employed a once-daily 130 mg dose of this compound in over 12,000 high-risk cardiovascular patients. This event-driven trial was designed to continue until a predetermined number of primary endpoint events occurred. Participants were required to be on standard medical therapy, including statins, for at least 30 days prior to randomization to achieve LDL-C levels consistent with local guidelines. The inclusion criteria encompassed patients with acute coronary syndrome within the previous 30 days to one year, cerebrovascular atherosclerotic disease, peripheral arterial disease, or both diabetes and documented coronary artery disease. The primary composite endpoint included death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina [3] [4].
Table 2: Phase 3 ACCELERATE Trial Dosing and Efficacy Outcomes
| Parameter | Baseline Level | Change at 3 Months | Overall Trial Outcome |
|---|---|---|---|
| Dosage | 130 mg daily | 130 mg daily | No dose adjustments required |
| HDL-C | Not specified | +131.6% vs. placebo | Significant increase (104.9 mg/dL absolute increase) |
| LDL-C | Not specified | -37.1% vs. placebo | Significant decrease (25.7 mg/dL absolute decrease) |
| Primary Endpoint | Not applicable | Not applicable | No significant difference vs. placebo (HR: 1.01, 95% CI: 0.91-1.11) |
| Median Follow-up | Not applicable | Not applicable | 26 months (terminated early for futility) |
The assessment of CETP inhibition represented a critical component of this compound's clinical development program. The standardized fluorometric assay for measuring CETP activity utilized a specialized substrate micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE). The assay protocol involved several key steps: first, human plasma samples were thawed and warmed to 37°C; then, compound dilutions were prepared in 100% DMSO; next, plasma was mixed with the compound and incubated at 37°C for 30 minutes; finally, substrate particles were added to the plasma-compound mixture, and the reaction was allowed to proceed for 240 minutes at 37°C. The fluorescent signal was measured using a plate reader with 544 nm excitation and 595 nm emission, detecting the transfer of fluorescent cholesterol ester analogs to apoB-containing lipoproteins. The IC50 values (concentration causing 50% inhibition of CETP activity) were determined by nonlinear regression, with this compound demonstrating an IC50 of 36 nM in human plasma and 5.5 nM against recombinant human CETP [5].
For comprehensive lipid profiling, standardized clinical laboratory methods were employed throughout the this compound clinical trial program. Standard lipid panels were performed after appropriate fasting periods, with particular attention to the measurement of HDL-C and LDL-C subfractions. The LDL-C values were primarily calculated using the Friedewald equation, though direct measurement was performed in certain cases, especially when triglyceride levels exceeded 400 mg/dL. Apolipoprotein analyses included measurements of apoA-I and apoB levels using immunochemical methods. The lipid assessment protocol specified consistent timing for post-dose measurements, with particular emphasis on pre-dose (trough) levels and steady-state determinations after approximately 3 months of therapy. Quality control measures included centralized laboratory testing and adherence to standardized sample processing protocols across all clinical sites to ensure data consistency [1] [2].
The clinical trial architecture for this compound progressed systematically from first-in-human studies to the large outcomes trial. The Phase 1 program employed randomized, placebo-controlled, single and multiple ascending dose designs to establish initial safety, tolerability, and pharmacokinetic profiles. These studies enrolled healthy volunteers with normal lipid parameters and included comprehensive safety monitoring with particular attention to potential off-target effects on blood pressure, electrolytes, and adrenal hormone biosynthesis based on experience with earlier CETP inhibitors. The Phase 2 studies expanded evaluation to patients with dyslipidemia, utilizing randomized, double-blind, placebo-controlled, parallel-group designs to establish dose-response relationships and further assess safety in the target patient population [1] [6].
The ACCELERATE Phase 3 trial implemented an event-driven, randomized, double-blind, placebo-controlled design conducted at over 540 clinical sites globally. The trial employed a centralized randomization system with stratification based on geographic region and index event category to ensure balanced treatment groups. Rigorous endpoint adjudication was performed by an independent clinical events committee blinded to treatment assignment. An independent data monitoring committee conducted periodic reviews of unblinded safety and efficacy data to ensure participant safety and trial integrity. The statistical analysis plan specified intention-to-treat principles for the primary analysis, with a power calculation assuming a 15% relative risk reduction in the primary composite endpoint. The trial was ultimately terminated early based on the data monitoring committee's recommendation after a predetermined interim analysis indicated that the study would not meet its primary efficacy endpoint despite the median follow-up of 26 months [3] [4].
The ACCELERATE trial results revealed a significant disconnect between this compound's effects on lipid parameters and its impact on clinical cardiovascular outcomes. After 3 months of treatment, the This compound group demonstrated dramatic lipid changes, with a 131.6% increase in HDL cholesterol and a 37.1% decrease in LDL cholesterol compared to placebo. These substantial lipid modifications persisted throughout the trial duration, yet failed to translate into any reduction in major adverse cardiovascular events. The primary composite endpoint of death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina occurred in 12.9% of the this compound group versus 12.8% of the placebo group (hazard ratio 1.01, 95% confidence interval 0.91-1.11, P=0.91). The data monitoring committee recommended early termination after a median follow-up of 26 months based on prespecified futility criteria, indicating that the trial had less than a 10% conditional power to demonstrate a significant treatment benefit if continued to its planned completion [3] [4].
Several potential explanations emerged for the lack of clinical benefit despite favorable lipid changes. The on-target effects of this compound included production of larger, cholesterol-rich HDL particles that may have been less functional in reverse cholesterol transport compared to smaller HDL particles. Additionally, this compound administration was associated with increased levels of apolipoprotein C-III, a component of HDL and VLDL that has been linked to proinflammatory effects and potential impairment of HDL functionality. The off-target effects, while minimal, included a small but statistically significant 1.2 mmHg increase in systolic blood pressure and an 8.6% increase in C-reactive protein levels, potentially indicating a mild proinflammatory effect. The LDL cholesterol reduction mechanism with this compound differed from statins, as it did not involve upregulation of LDL receptor activity, which may have implications for the atherogenicity of the resulting LDL particles. These findings suggest that the quality and functionality of lipoproteins may be more important than their circulating concentrations alone [3].
The This compound development program provides crucial insights for future CETP inhibitor development and cardiovascular drug development broadly. The comprehensive dosing data generated across Phase 1-3 trials established a clear exposure-response relationship for CETP inhibition and lipid effects, with the 130 mg dose selected for the outcomes trial providing near-maximal lipid modulation. The absence of tissue accumulation distinguished this compound from anacetrapib, which demonstrates extensive adipose tissue deposition and an extremely prolonged terminal half-life. The drug interaction profile of this compound was systematically evaluated, showing only weak inhibition of CYP3A and CYP2C9 at therapeutic concentrations, suggesting a low potential for clinically significant drug interactions—an important consideration for a medication intended for use in combination with statins and other cardiovascular therapies [6] [2].
The failure of this compound to demonstrate clinical benefit despite substantial HDL-C increases and LDL-C decreases raised fundamental questions about the HDL hypothesis and CETP inhibition as a therapeutic strategy. The divergent outcomes between this compound and anacetrapib, with the latter demonstrating a statistically significant reduction in cardiovascular events in the REVEAL trial, suggest that specific pharmacological properties beyond lipid effects may influence clinical outcomes. Potential distinguishing factors include differential effects on HDL functionality, LDL particle composition, apolipoprotein C-III levels, and off-target effects on blood pressure and inflammation. These observations highlight the importance of comprehensive lipid characterization beyond standard HDL-C and LDL-C measurements in future drug development programs, with emphasis on particle number, size distribution, and functional assessments [3] [2].
Despite the failure in cardiovascular outcomes, emerging research suggests potential alternative applications for this compound and other CETP inhibitors. Recent investigations have explored the role of CETP in brain cholesterol metabolism and its potential implication in Alzheimer's disease pathogenesis. Preclinical studies have demonstrated that this compound effectively crosses the blood-brain barrier in CETP transgenic mice, with detectable brain concentrations observed within 30 minutes of intravenous administration. This central nervous system penetration raises the possibility of repurposing this compound for neurological disorders associated with cholesterol dysregulation. Epidemiological studies have identified associations between CETP polymorphisms with reduced activity and both enhanced cognitive performance during aging and decreased Alzheimer's disease risk, particularly in APOE4 carriers. This promising preclinical evidence warrants further investigation of this compound in Alzheimer's disease clinical trials, potentially identifying a new therapeutic application for this compound [7].
The established safety profile of this compound from extensive clinical testing facilitates potential repurposing efforts for non-cardiovascular indications. The absence of significant adverse effects on blood pressure, adrenal hormones, and electrolytes distinguishes this compound from torcetrapib and addresses the key safety concerns that initially plagued the CETP inhibitor class. The well-characterized dosing regimen and pharmacokinetic profile provide a solid foundation for designing clinical trials in new patient populations. Future research directions should include proof-of-concept studies in Alzheimer's disease and other neurological conditions, with particular attention to patients with specific genetic backgrounds (such as APOE4 carriers) that might derive particular benefit from CETP inhibition. Additionally, exploration of this compound in conditions characterized by combined dyslipidemia and cognitive impairment might identify patient subgroups that could benefit from its dual effects on peripheral lipids and central nervous system cholesterol metabolism [7] [2].
The following diagram illustrates this compound's mechanism of action within the context of cholesterol metabolism and the experimental workflow for assessing its effects:
Diagram 1: this compound Mechanism and Clinical Development Workflow
The visualized pathway illustrates how this compound exerts its effects by binding to CETP and inhibiting the transfer of cholesteryl esters from HDL to LDL and VLDL particles, while simultaneously blocking the reciprocal transfer of triglycerides. This mechanism explains the dual lipid effects observed in clinical trials—substantial increases in HDL-C and decreases in LDL-C. The experimental workflow depicts the systematic clinical development process, from initial Phase 1 dose-finding studies through the large Phase 3 outcomes trial, with ongoing pharmacodynamic monitoring throughout the program. The integrated assessment approach incorporated specialized assays for CETP activity, lipid subfraction analysis, and potential off-target effects on blood pressure and adrenal hormone pathways, providing a comprehensive evaluation of the drug's pharmacological profile [5] [1] [2].
The comprehensive clinical development program for this compound established a well-characterized dosing regimen that effectively inhibited CETP activity and produced substantial improvements in conventional lipid parameters. The systematic dose-finding studies identified 130 mg daily as the optimal dose for Phase 3 investigation, balancing robust efficacy with a favorable safety profile. Despite these promising pharmacological characteristics, the ACCELERATE outcomes trial demonstrated that this compound failed to reduce cardiovascular events in high-risk patients, leading to termination of its development. This outcome challenged fundamental assumptions about HDL biology and CETP inhibition as a therapeutic strategy, while providing valuable insights for future drug development programs. The extensive data generated across the this compound clinical trial continuum continues to inform cardiovascular drug development and may support potential repurposing opportunities for this compound in neurological disorders where CETP inhibition shows preclinical promise.
Cholesteryl Ester Transfer Protein (CETP) inhibition with evacetrapib represents a distinct mechanism from statins for managing dyslipidemia. Statins primarily reduce low-density lipoprotein cholesterol (LDL-C) by inhibiting hepatic cholesterol synthesis, while this compound blocks the transfer of cholesteryl esters from HDL to atherogenic lipoproteins, resulting in increased high-density lipoprotein cholesterol (HDL-C) and reduced LDL-C [1]. This complementary pharmacology provides the rationale for combination therapy, particularly for high-risk patients not achieving lipid goals on statins alone or those with statin intolerance [2] [3].
Despite promising lipid effects, the ACCELERATE outcomes trial demonstrated that this compound did not reduce cardiovascular events in high-risk patients, leading to termination of its development program [4] [5]. These application notes detail the established protocols and effects of this compound-statin combinations for research purposes.
Table 1: Lipid-Modifying Effects of this compound as Monotherapy and in Combination with Statins
| Treatment Regimen | Δ LDL-C (%) | Δ HDL-C (%) | Δ ApoB (%) | Δ Lp(a) (%) | Study Details |
|---|---|---|---|---|---|
| This compound 500 mg monotherapy | -35.9% | +128.8% | - | -40% | Phase 2 trial (n=42) [1] |
| This compound 100 mg + Atorvastatin 20 mg | -47.6% | +79.9% | - | - | Phase 2 trial [1] |
| This compound 100 mg + Rosuvastatin 10 mg | -52.3% | +94.0% | - | - | Phase 2 trial [1] |
| This compound 100 mg + Simvastatin 40 mg | -46.1% | +86.6% | - | - | Phase 2 trial [1] |
| This compound 130 mg + Atorvastatin 10 mg | -25.7%* | +126.4%* | - | - | Phase 3 Japanese trial (n=53) [5] |
| This compound (pooled analysis) | -34.1 mg/dL† | +93.3 mg/dL† | -22.6 mg/dL† | -31%† | Meta-analysis of 5 RCTs (n=12,937) [3] |
*Placebo-adjusted change from baseline. †Mean difference versus placebo.
Beyond conventional lipid parameters, combination therapy significantly improves atherogenic lipoprotein profiles. This compound alone or with statins reduces total LDL particle concentration (LDL-P) by up to 54% and small dense LDL (sLDL) by up to 95% versus placebo [6]. The percentage of patients with atherogenic LDL-P (>1000 nmol/L) decreased from 88% at baseline to 20% after 12 weeks of this compound-statin combination therapy [6].
This protocol summarizes the design used in Phase 2 and 3 trials evaluating this compound with statins [1] [5].
Given the common use with statins, dedicated DDI studies are essential [7].
The molecular mechanism of combined this compound and statin therapy involves complementary pathways regulating cholesterol metabolism. The following diagram illustrates their synergistic action:
Figure 1: Molecular mechanism of this compound and statin combination therapy. Statins inhibit hepatic cholesterol synthesis, upregulating LDL receptors and increasing LDL clearance. This compound inhibits CETP, blocking cholesteryl ester transfer from HDL to LDL/VLDL, increasing HDL-C and decreasing atherogenic lipoproteins.
Across clinical trials, this compound demonstrated an acceptable safety profile when combined with statins:
Despite robust effects on HDL-C and LDL-C, this compound failed to demonstrate cardiovascular outcome benefits in the ACCELERATE trial, leading to termination of its development [4] [5]. Potential explanations for this discrepancy include CETP inhibition producing dysfunctional HDL particles, increases in apolipoprotein C-III (implicated in inflammation and impaired cholesterol efflux), and minimal impact on apolipoprotein B levels despite substantial LDL-C reduction [4].
The this compound-statin combination experience underscores that lipid parameter improvements do not necessarily translate to clinical benefits. Future CETP inhibitor research requires deeper investigation into lipoprotein functionality and composition rather than solely concentrating on cholesterol quantity.
This compound (LY2484595) is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein (CETP) that was investigated for reducing cardiovascular events in patients with high-risk vascular disease. As a benzazepine compound, this compound demonstrated potent CETP inhibition with an IC50 of 36 nM in human plasma and significantly elevated HDL cholesterol while reducing LDL cholesterol in clinical studies [1]. Unlike earlier CETP inhibitors like torcetrapib, this compound did not demonstrate torcetrapib-like off-target liabilities such as increased blood pressure, aldosterone, or cortisol biosynthesis in preclinical models, making it a promising investigational agent [1]. The drug underwent extensive clinical development but was not approved for clinical use following the outcomes of its phase III trial.
Understanding the drug interaction potential of this compound was particularly important because CETP inhibitors were intended for use as 'add-on' therapy to statins in patients receiving multiple concomitant medications for cardiovascular risk management [2]. The typical patient population would likely include elderly individuals with polypharmacy, necessitating a thorough investigation of its drug-drug interaction (DDI) potential with common cardiovascular medications, especially those metabolized by cytochrome P450 enzymes and transported by OATP1B1 [2]. This document provides comprehensive application notes and experimental protocols for evaluating this compound's pharmacokinetic drug interaction properties, incorporating both in vitro and clinical assessment methodologies.
This compound exhibits complex pharmacokinetic properties that influence its drug interaction potential. The drug demonstrates high plasma protein binding (≥99.9%), which significantly impacts its interaction profile by limiting the unbound fraction available for metabolic interactions [3]. After single oral administration, this compound reaches maximum concentration with a median Tmax of approximately 6 hours and shows less than dose-proportional increases in exposure at higher doses, likely due to its limited solubility in the gastrointestinal tract [3].
Table 1: Basic Pharmacokinetic Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Tmax | ~6 hours | Median time to reach Cmax |
| Protein Binding | ≥99.9% | Limits unbound fraction available for interactions |
| Apparent Terminal Half-life | ~45 hours | Similar after single dose and 2 weeks of dosing |
| Accumulation Ratio | 2.7 | Following once-daily dosing |
| Primary Metabolic Pathway | CYP3A | Accounts for ~90% of CYP-mediated clearance |
| Secondary Metabolic Pathway | CYP2C8 | Accounts for ~10% of CYP-mediated clearance |
| Excretion | Primarily fecal (93.1%) | Minimal renal excretion (2.30%) |
The elimination of this compound occurs primarily via hepatic metabolism, with subsequent biliary excretion. In a clinical disposition study using a single 100-mg oral dose of 14C-evacetrapib in healthy subjects, a mean of 93.1% of the dose was excreted in feces and only 2.30% in urine, indicating predominantly hepatobiliary elimination [4]. This compound metabolism is extensive, with only this compound and two minor metabolites circulating in plasma [4]. In vitro studies with human recombinant cytochromes P450 (CYP) demonstrated that CYP3A is responsible for approximately 90% of this compound's CYP-associated clearance, while CYP2C8 accounts for about 10% [4].
This compound presents a complex drug interaction profile characterized by multiple interaction mechanisms that must be considered in clinical development. The drug acts as both a substrate and modulator of various cytochrome P450 enzymes, creating the potential for bidirectional interactions with concomitantly administered medications [2] [4]. Understanding these mechanisms is essential for predicting and managing clinically significant interactions in the intended patient population.
Figure 1: this compound Drug Interaction Mechanisms and Metabolic Pathways
The primary metabolic pathway for this compound involves CYP3A-mediated metabolism, accounting for approximately 90% of its CYP-associated clearance, with CYP2C8 contributing to about 10% of its metabolism [4]. This was confirmed in clinical DDI studies where co-administration with the strong CYP3A inhibitor ketoconazole increased this compound exposure (AUC0-∞) by 2.37-fold, while the strong CYP2C8 inhibitor gemfibrozil had no significant effect [4]. As an perpetrator drug, this compound demonstrates broad CYP inhibition in vitro, inhibiting all major CYP isoforms with inhibition constants (Ki) ranging from 0.57 µM for CYP2C9 to 7.6 µM for CYP2C19 [2] [5].
Of particular significance is this compound's dual effect on CYP3A as both a time-dependent inhibitor and an inducer, which presented a complex prediction challenge for clinical translation [2]. The net effect observed clinically represented the balance between these opposing mechanisms. Additionally, this compound's potential to inhibit the organic anion transporter polypeptide 1B1 (OATP1B1) was relevant for its interactions with statins, many of which are OATP1B1 substrates [2]. The high plasma protein binding of this compound (≥99.9%) reduced the likelihood of clinically significant DDIs by limiting the unbound fraction available for metabolic interactions [3].
Clinical drug interaction studies demonstrated that this compound has generally weak interaction potential with most concomitant medications, though some clinically relevant interactions were observed particularly with certain statins. The findings from these studies provide crucial guidance for the safe co-administration of this compound with other medications in the intended patient population with high-risk vascular disease.
Table 2: Clinical Drug Interaction Findings with this compound
| Precipitant Drug | Object Drug | Study Design | Effect on AUC (Ratio & 90% CI) | Clinical Recommendation |
|---|---|---|---|---|
| This compound 100 mg | Simvastatin | Phase 2, steady-state | 1.25 (1.03, 1.53) | Minimal impact, no dose adjustment needed |
| This compound 100 mg | Atorvastatin | Phase 2, steady-state | 1.16 (90% CI: 6-27%) | Minimal impact, no dose adjustment needed |
| This compound 300 mg | Midazolam (CYP3A probe) | Phase 1, 14 days | 1.44 (1.28, 1.62) | Weak inhibition, no dose adjustment needed |
| This compound 100 mg | Midazolam (CYP3A probe) | Phase 1, 14 days | 1.19 (1.06, 1.33) | Weak inhibition, no dose adjustment needed |
| This compound 300 mg | Tolbutamide (CYP2C9 probe) | Phase 1, 14 days | 1.06 (0.95, 1.18) | No significant inhibition |
| This compound 100 mg | Tolbutamide (CYP2C9 probe) | Phase 1, 14 days | 0.85 (0.77, 0.94) | No significant inhibition |
| Ketoconazole (Strong CYP3A inhibitor) | This compound | Single-dose | 2.37 (AUC0-∞) | Moderate increase, monitor for adverse effects |
| Gemfibrozil (Strong CYP2C8 inhibitor) | This compound | Single-dose | 0.996 (AUC0-τ) | No significant effect |
In a comprehensive clinical DDI assessment, this compound at doses of 100 mg and 300 mg daily for 14 days produced only modest increases in midazolam (CYP3A probe) exposure with AUC ratios of 1.19 and 1.44, respectively, indicating weak CYP3A inhibition [2] [5]. For tolbutamide (CYP2C9 probe), this compound showed no significant inhibitory effect, with AUC ratios of 0.85 and 1.06 for the 100 mg and 300 mg doses, respectively [5]. The lack of clinically significant induction across multiple CYP enzymes at therapeutic doses was an important finding that supported the safe use of this compound with medications metabolized by these pathways.
The interaction between this compound and statins was of particular interest given their intended co-administration. In a study of healthy Chinese subjects, this compound coadministration increased simvastatin and atorvastatin exposure by 123% and 16%, respectively [6]. Conversely, simvastatin or atorvastatin coadministration reduced this compound AUC0-24 by 12% and 10%, respectively [6]. Despite the significant increase in simvastatin exposure, there were no differences in reported hepatic or muscular adverse events in the phase 2 study, suggesting that dose adjustments might not be necessary [2]. The differential effects on various statins could be attributed to their distinct metabolic profiles and transporter interactions.
Purpose: This protocol describes the assessment of reversible inhibition of major cytochrome P450 isoforms by this compound using human liver microsomes. The study aims to determine inhibition constants (Ki) for each CYP enzyme to predict potential clinical drug interactions [2].
Materials and Reagents:
Experimental Procedure:
Data Analysis:
Purpose: To evaluate the time-dependent inhibition (TDI) of CYP3A4 by this compound, which assesses irreversible enzyme inactivation through metabolic intermediate complex formation or protein adducts [2].
Materials and Reagents:
Experimental Procedure:
Data Analysis:
Objective: To evaluate the effects of multiple-dose this compound on the pharmacokinetics of sensitive CYP probe substrates in healthy subjects [2] [5].
Study Design:
Key Assessments:
Endpoints:
Statistical Analysis:
Objective: To evaluate the steady-state pharmacokinetic and pharmacodynamic interactions between this compound and commonly prescribed statins (simvastatin and atorvastatin) [6].
Study Design:
Key Assessments:
Analytical Methods:
Endpoints:
Data Analysis:
Evacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that was investigated for its potential to reduce cardiovascular risk through substantial elevation of high-density lipoprotein cholesterol (HDL-C) and reduction of low-density lipoprotein cholesterol (LDL-C). [1] [2] Understanding the pharmacokinetic profile and tissue distribution of this compound is essential for both cardiovascular applications and potential repurposing for neurological conditions such as Alzheimer's disease, given its recently demonstrated ability to cross the blood-brain barrier. [3] [4] Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as the gold standard technique for sensitive and specific quantification of this compound in biological matrices due to its superior selectivity, sensitivity, and capacity for high-throughput analysis.
This application note provides comprehensive methodologies for the detection and quantification of this compound in plasma and various tissues using LC/MS/MS, along with detailed protocols for sample preparation, method validation, and experimental procedures for assessing this compound's distribution and metabolism. These protocols are designed specifically for researchers and drug development professionals requiring robust analytical methods for preclinical and clinical investigations of this compound's pharmacokinetic properties and tissue penetration characteristics.
The LC/MS/MS method for this compound quantification has been optimized for maximum sensitivity and specificity in biological matrices. The system configuration employs an AB Sciex 4000 mass spectrometer equipped with a turbo ion spray interface operating in positive ionization mode. [2] Chromatographic separation is achieved using a Zorbax Eclipse XDB-C18 column (4.6 × 75 mm, 3.5 μm) maintained at ambient temperature. [2]
The mobile phase consists of a 250 μM ammonium formate buffer/H₂O/methanol mixture (4.0/9.0/87, v/v/v) delivered at a flow rate of 1.0 mL/min. [2] This specific composition provides optimal peak shape and efficient ionization while maintaining chromatographic robustness for high-throughput analyses.
Table 1: Mass Spectrometry Parameters for this compound Detection
| Parameter | Specification | Description |
|---|---|---|
| Interface | Turbo Ion Spray | Positive ionization mode |
| Mass Transition (m/z) | 639 → 314 | This compound precursor → product ion |
| Internal Standard Mass Transition (m/z) | 643.1 → 314 | Isotope-labeled this compound (¹³CD₃) |
| Collision Energy | Optimized for maximum product ion yield | Compound-specific optimization required |
| Source Temperature | 500°C | Typical setting for evaporative efficiency |
| Ion Spray Voltage | 5500 V | Positive ion mode optimization |
For plasma samples, a robust solid-phase extraction (SPE) protocol has been developed and validated:
For tissue analysis (brain, liver, etc.), additional processing steps are required:
The LC/MS/MS method for this compound has been thoroughly validated according to regulatory standards:
Figure 1: LC/MS/MS Workflow for this compound Quantification in Biological Matrices
Objective: To characterize the plasma pharmacokinetic profile of this compound in human subjects following oral administration.
Materials and Reagents:
Procedure:
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental methods with software such as WinNonlin:
Objective: To determine the concentration and distribution of this compound in various tissues, with particular emphasis on brain penetration.
Materials and Reagents:
Procedure:
Data Analysis:
Table 2: this compound Pharmacokinetic Parameters in Human Plasma
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC (ng·h/mL) | CL/F (L/h) | Reference |
|---|---|---|---|---|---|---|
| 10 mg | Not reported | 4-6 | 24-44 | Not reported | Not reported | [2] |
| 100 mg | Not reported | 4-6 | 24-44 | Not reported | Not reported | [2] |
| 300 mg | Not reported | 4-6 | 24-44 | Not reported | Not reported | [2] |
| 600 mg | Not reported | 4-6 | 24-44 | Not reported | Not reported | [2] |
| 100 mg + Ketoconazole | 1.94× increase | Not reported | Not reported | 2.37× increase | Decreased | [5] |
Objective: To identify this compound metabolites and assess potential drug-drug interactions mediated by cytochrome P450 enzymes.
In Vitro Metabolism Studies:
Clinical DDI Studies:
Figure 2: this compound Pharmacokinetic and Metabolic Pathways
The validated LC/MS/MS method has been successfully applied to quantify this compound in various biological matrices across multiple studies. In plasma, the method demonstrates excellent sensitivity with a lower limit of quantification of 1 ng/mL, sufficient for characterizing this compound's pharmacokinetic profile across clinical dose ranges (10-600 mg). [2] The method's robust performance is evidenced by interassay precision ranging from 2.1-7.8% RSD, ensuring reliable quantification in large-scale clinical trials. [2]
For tissue distribution assessment, the method has been adapted to analyze brain and liver homogenates, revealing important insights into this compound's extravascular penetration. Notably, this compound demonstrates significant brain penetration, with detectable concentrations observed as early as 0.5 hours after intravenous administration in CETP transgenic mice. [3] [4] This finding is particularly relevant for potential repurposing of this compound for neurological conditions such as Alzheimer's disease, where CETP inhibition may confer neuroprotective benefits.
Table 3: this compound Tissue Distribution in CETP Transgenic Mice
| Tissue | Time Post-Dose | Concentration | Administration Route | Dose | Reference |
|---|---|---|---|---|---|
| Brain | 0.5 h | Detected / Quantified | Intravenous injection | 40 mg/kg | [3] [4] |
| Brain | 24 h | Detected / Quantified | Intravenous injection | 40 mg/kg | [3] |
| Liver | Multiple time points | Detected / Quantified | Intravenous injection | 40 mg/kg | [3] |
| Plasma | Multiple time points | Detected / Quantified | Intravenous injection | 40 mg/kg | [3] |
Comprehensive pharmacokinetic characterization reveals that this compound exhibits dose-dependent exposure with Tₘₐₓ values of 4-6 hours across the clinical dose range, indicating moderate absorption. [2] The terminal half-life ranges between 24-44 hours, supporting once-daily dosing regimens. [2] Steady-state concentrations are achieved within approximately 10 days of repeated dosing, consistent with the compound's elimination half-life. [2]
Mass balance studies using ¹⁴C-labeled this compound demonstrate that the drug undergoes extensive metabolism, with approximately 93.1% of the administered dose excreted in feces and only 2.30% recovered in urine. [5] This excretion profile indicates primarily hepatic elimination with minimal renal clearance. Circulating metabolites in plasma are minimal, with only two minor metabolites detected alongside the parent compound. [5]
Drug-drug interaction studies reveal that this compound is primarily metabolized by CYP3A, with coadministration of the strong CYP3A inhibitor ketoconazole resulting in a 2.37-fold increase in AUC₀–∞ and a 1.94-fold increase in Cₘₐₓ. [5] In contrast, the strong CYP2C8 inhibitor gemfibrozil has no significant effect on this compound exposure (AUC ratio: 0.996). [5] Despite being a CYP3A substrate, the modest interaction magnitude with strong inhibitors suggests a low likelihood of clinically relevant interactions requiring dose adjustments.
The LC/MS/MS methods and experimental protocols detailed in this application note provide robust analytical tools for the quantification of this compound in plasma and various tissues. The validated method offers excellent sensitivity, precision, and accuracy across therapeutically relevant concentration ranges, supporting both preclinical and clinical investigations of this compound's pharmacokinetic properties. The demonstrated application of these methods has revealed critical insights into this compound's extensive tissue distribution, including significant brain penetration, and its metabolic profile characterized by predominant CYP3A-mediated clearance with low drug-drug interaction potential. These protocols provide researchers with comprehensive methodological guidance for advancing this compound research and development, particularly as interest grows in its potential repurposing for neurological disorders where CETP inhibition may offer therapeutic benefits.
The following table summarizes the core quantitative data from evacetrapib's development, from its initial profile to its clinical trial outcomes.
| Aspect | Pre-Clinical & Phase 1/2 Data | Phase 3 (ACCELERATE) Results |
|---|---|---|
| Mechanism of Action | Potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP) [1] | - |
| In vitro IC50 | 36 nM (in human plasma) [1] | - |
| Lipid Effects | Significant HDL-C elevation in transgenic mice expressing human CETP [1] | HDL-C: Increased by 130-133% (from 45 mg/dL to 104 mg/dL) [2] [3] LDL-C: Decreased by 31-37% (from 81 mg/dL to 55 mg/dL) [2] [3] | | Primary Efficacy Endpoint | - | Composite of CV death, MI, stroke, coronary revascularization, or hospitalization for unstable angina [2] | | Primary Endpoint Result | - | Hazard Ratio: 1.01 (12.9% vs. 12.8% for placebo) [3] | | Key Safety Observations | No torcetrapib-like off-target effects; no blood pressure elevation in rats or induction of aldosterone/cortisol in H295R cell line [1] | No significant difference in drug discontinuation due to adverse events vs. placebo (8.6% vs. 8.7%); small systolic BP increase (0.9 mm Hg) noted [2] |
Based on the foundational research, here are the detailed methodologies for key experiments conducted during this compound's development.
This protocol measures the direct inhibitory effect of a compound on CETP activity in a controlled environment [1].
This assay evaluates the pharmacodynamic effect of this compound in living animals [1].
This safety pharmacology experiment checks for a specific adverse effect seen with earlier CETP inhibitors [1].
The Phase 3 trial (ACCELERATE) was a definitive outcomes study designed to test the hypothesis that CETP inhibition with this compound would reduce cardiovascular events.
Diagram 1: ACCELERATE trial design overview, showing patient flow from eligibility to primary outcome assessment.
The this compound program offers critical insights for future drug development, particularly in cardiovascular disease.
Diagram 2: The central paradox and potential explanations for the failure of this compound in the ACCELERATE trial.
The journey of CETP inhibitors continues to inform drug development. Research is now exploring if other CETP inhibitors, like obicetrapib, can demonstrate success, potentially by achieving greater reductions in LDL-C and ApoB [4]. Furthermore, novel approaches such as CETP vaccines are being investigated as a long-acting immunotherapy for atherosclerosis prevention [4]. Future trials may also need to incorporate more sophisticated metrics, such as HDL function and particle characterization, rather than relying solely on cholesterol levels [3].
The following tables summarize the lipid changes observed in a pivotal Phase 2 randomized controlled trial [1]. Data are presented as mean changes from baseline after 12 weeks of treatment.
Table 1: Evacetrapib Monotherapy vs. Placebo
| Treatment Group | Dose (mg/d) | HDL-C Change (%) | LDL-C Change (%) |
|---|---|---|---|
| Placebo | - | -3.0% | +3.9% |
| This compound | 30 | +53.6% | -13.6% |
| This compound | 100 | +128.8% | -35.9% |
Table 2: this compound in Combination with Statins vs. Statin Monotherapy
| Treatment Group | HDL-C Change (%) | LDL-C Change (%) |
|---|---|---|
| Statin Monotherapy (e.g., Atorvastatin 20 mg) | Baseline (varies by statin) | Baseline (varies by statin) |
| Statin + this compound 100 mg | +78.5% to +88.5% | -11.2% to -13.9% (additional reduction) |
Key Findings: The data demonstrates that this compound produces dose-dependent, profound alterations in the lipid profile. As a monotherapy, it simultaneously raised HDL-C and lowered LDL-C. When co-administered with a statin, this compound provided significant incremental lipid-modifying efficacy beyond statin therapy alone [1]. A 2025 meta-analysis confirms that combining CETP inhibitors with high-intensity statins leads to a more pronounced improvement in HDL-C and LDL-C without increasing adverse events [2].
Despite these robust lipid effects, the large ACCELERATE outcomes trial was terminated early for futility because this compound failed to reduce major cardiovascular events compared to placebo, despite increasing HDL-C by 131.6% and lowering LDL-C by 37.1% [3].
The following workflow visualizes the key stages of a clinical trial investigating this compound's efficacy and safety.
This protocol provides a template for designing studies to evaluate the biochemical efficacy and safety of lipid-modifying agents.
Study Design
Patient Population
Intervention Groups Patients were randomized to one of the following groups:
Primary Endpoint Measurement
Safety Assessment
The diagram below illustrates the proposed mechanism of this compound and the potential reasons for its lack of clinical efficacy.
The failure of this compound in the ACCELERATE outcomes trial highlights a critical lesson in drug development: favorable biomarker changes do not guarantee clinical benefit. Researchers should consider these potential explanations for the failure, which may be class-specific or compound-specific [3]:
This document provides a detailed protocol for determining the brain tissue concentration and pharmacokinetic parameters of the CETP inhibitor Evacetrapib in a transgenic mouse model, confirming its ability to cross the blood-brain barrier [1].
The experimental setup involves specific animal models, drug formulation, and a detailed timeline for sample collection to characterize this compound's distribution. The overall workflow is summarized below:
Animal Model Preparation [1]:
Drug Formulation & Administration [1]:
Sample Collection [1]:
Analysis of tissue samples provided clear evidence of brain penetration and key pharmacokinetic parameters.
| Parameter | Plasma | Brain Tissue |
|---|---|---|
| Time to First Detection | Immediate (time 0) | 0.5 hours |
| General Concentration Trend | High initial concentration, sharp decline | Lower initial concentration, non-linear function over time |
| Key Significance | Confirms systemic exposure | Proof of blood-brain barrier penetration |
The rationale for this investigation is rooted in the link between cholesterol metabolism, CETP, and neurodegenerative disease. The diagram below illustrates the core hypothesis and mechanism of action.
This protocol confirms that the CETP inhibitor This compound successfully crosses the blood-brain barrier and is detectable in mouse brain tissue shortly after intravenous administration [1]. This characteristic, combined with its favorable safety profile and proven lipid-modulating effects, positions this compound as a strong candidate for repurposing in the treatment of Alzheimer's disease and other dementias linked to cholesterol metabolism [1] [2]. The provided detailed methodology enables researchers to replicate these critical findings.
Evacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that demonstrates significant lipid-modifying effects by increasing high-density lipoprotein cholesterol (HDL-C) by 87% and decreasing low-density lipoprotein cholesterol (LDL-C) by 29% at the 600 mg dose level according to clinical studies. The pharmacokinetic profile of this compound is characterized by a time to peak concentration (Tmax) of 4-6 hours and a terminal half-life ranging from 24-44 hours, with steady-state concentrations achieved after approximately 10 days of repeated dosing. Population pharmacokinetic (PopPK) modeling represents a critical methodology for understanding the factors that contribute to variability in drug exposure and response, thereby supporting optimized dosing strategies for diverse patient populations. Unlike traditional pharmacokinetic approaches that require rich sampling designs, PopPK utilizes nonlinear mixed-effects models that can accommodate sparse data collected during routine clinical care, making it particularly valuable for studying drug behavior in real-world patient populations [1].
The development of a PopPK model for this compound enables researchers to quantify inter-individual variability in pharmacokinetic parameters and identify patient-specific factors that influence drug exposure. This approach aligns with the broader goals of precision medicine by facilitating tailored dosing recommendations based on individual patient characteristics. The regulatory acceptance of population approaches continues to grow, with health authorities recognizing their utility in supporting drug labeling claims and dosing recommendations across special populations. For this compound specifically, understanding the population pharmacokinetics is essential for optimizing trial designs and potentially identifying subpopulations that may benefit from dose adjustments [2] [3].
Source Data Compilation: Population pharmacokinetic analysis for this compound should incorporate data from all available clinical studies, including single ascending dose, multiple ascending dose, and phase 2/3 trials in both healthy volunteers and patient populations. The dataset must include accurate dosing records (dose amount, frequency, and duration), precise sampling times, and demographic information for each subject. Particular attention should be paid to documenting meal effects as this compound is administered with a low-fat meal, which may influence its absorption profile. Data should be scrutinized through graphical assessment before modeling to identify potential problems such as transcription errors or implausible values that could adversely impact model development [1].
Handling Below Quantification Limits: All analytical methods have a lower limit of quantification (LLOQ) below which concentrations cannot be reliably measured. For this compound, the LLOQ was established at 1 ng/mL using a validated LC/MS/MS method. Samples below this limit should be appropriately flagged in the dataset. Research indicates that imputation methods such as setting BLQ values to zero or LLOQ/2 produce biased results; therefore, preferred approaches include maximum likelihood-based methods that account for the censored nature of these observations or omission with justification when the percentage of BLQ samples is small (<5-10%) and randomly distributed across the pharmacokinetic profile [1].
The bioanalytical method for quantifying this compound concentrations employs liquid chromatography with tandem mass spectrometry (LC/MS/MS) with solid phase extraction using an anion exchange sorbent at basic pH. The method utilizes isotope-labelled drug (this compound-13CD3) as an internal standard to ensure accuracy and precision. During validation, the interassay accuracy ranged from -6.0% to 6.2% relative error, while interassay precision ranged from 2.1% to 7.8% relative standard deviation, meeting pre-specified acceptance criteria for bioanalytical method validation. This validated method provides the foundational data for population model development, ensuring that the concentration measurements used in the modeling process are accurate, precise, and reproducible [2].
Table 1: Key Pharmacokinetic Parameters of this compound from Clinical Studies
| Parameter | 10 mg Dose | 100 mg Dose | 300 mg Dose | 600 mg Dose |
|---|---|---|---|---|
| Cmax (ng/mL) | Data not reported | Data not reported | Data not reported | Data not reported |
| Tmax (h) | 4-6 | 4-6 | 4-6 | 4-6 |
| Half-life (h) | 24-44 | 24-44 | 24-44 | 24-44 |
| Time to steady-state (days) | ~10 | ~10 | ~10 | ~10 |
| Trough CETP Inhibition | 65% | 84% | 91% |
The structural model defines the typical concentration-time course of this compound in the population. Based on its pharmacokinetic characteristics, this compound is a suitable candidate for a multi-compartmental model given its extended half-life and distribution characteristics. The appropriate number of compartments can be determined by plotting log concentration versus time and identifying distinct linear phases during the declining concentration period. For this compound, clinical data show a terminal elimination phase that is log-linear, suggesting that a two-compartment model with first-order absorption and elimination may adequately describe its pharmacokinetics. The structural model should be parameterized in terms of physiologically meaningful parameters such as clearance (CL), volume of distribution (V), and intercompartmental clearance (Q) rather than hybrid rate constants, as these parameters are more easily interpreted and compared across compounds [1].
During structural model development, several competing models should be evaluated, including one-, two-, and three-compartment models with different absorption processes (first-order, zero-order, or mixed). The model selection process should consider both statistical criteria and physiological plausibility. The final structural model should adequately describe the observed data while remaining as parsimonious as possible. For this compound, particular attention should be paid to the absorption phase, as the drug is administered orally with a low-fat meal, which may complex its absorption kinetics. The potential for enterophepatic recycling should also be investigated given the extended half-life of the compound [1].
Clearance Parameterization: this compound clearance should be parameterized as apparent oral clearance (CL/F) since absolute bioavailability has not been determined in humans. The typical population value for CL/F should be estimated with between-subject variability implemented using an exponential error model according to the equation: CLi = TVCL × exp(ηCL,i), where CLi is the individual clearance for subject i, TVCL is the typical population clearance, and ηCL,i is the individual-specific random effect representing the deviation from the population value. This exponential error structure ensures that individual clearances remain positive and approximates a log-normal distribution for the parameter across the population [1].
Volume Parameterization: Similarly, the volume of distribution should be parameterized as apparent volume (V/F) and implemented with an exponential error model. For a multi-compartment model, both central and peripheral volumes (V2/F and V3/F) along with intercompartmental clearance (Q/F) should be estimated. The structural model parameters should be scaled allometrically using standard power equations (e.g., CLi = TVCL × (WTi/70)0.75) to account for expected physiological relationships between body size and pharmacokinetic parameters, which improves model stability and predictive performance [1].
The statistical model component quantifies the unexplained (random) variability in this compound concentrations within the population. Between-subject variability (BSV) accounts for differences in pharmacokinetic parameters between individuals and is typically modeled using an exponential error structure according to the equation: Pi = TVP × exp(ηP,i), where Pi is the parameter value for individual i, TVP is the typical population value, and ηP,i is a random variable following a normal distribution with mean 0 and variance ω². The magnitude of BSV is expressed as the coefficient of variation (CV%) and calculated as CV% = 100% × sqrt(exp(ω²) - 1). For this compound, BSV should be estimated for all key structural parameters, with covariance between etas evaluated using a full block matrix or diagonal structure depending on parameter correlations [1].
In addition to between-subject variability, between-occasion variability (BOV) should be considered for this compound if multiple dosing periods are available for the same subjects. BOV accounts for intra-individual variability in pharmacokinetic parameters across different dosing occasions and can be implemented by including an additional random effect for occasion. The occasion definition should be based on physiological or study design considerations rather than arbitrary time periods. For example, in this compound studies, occasions might be defined as different study periods separated by washout phases, allowing assessment of whether pharmacokinetic parameters remain consistent within subjects across different treatment periods [1].
Additive and Proportional Error Models: The residual unexplained variability (RUV) accounts for measurement error, model misspecification, and within-subject variability. For this compound, a combined error model is typically appropriate, incorporating both proportional and additive components according to the equation: Cobs,ij = Cpred,ij × (1 + εprop,ij) + εadd,ij, where Cobs,ij is the observed concentration for individual i at time j, Cpred,ij is the model-predicted concentration, and εprop,ij and εadd,ij are the proportional and additive residual error terms, respectively. The additive component may be particularly important for handling residual variability near the LLOQ where proportional error approaches zero [1].
Variance Model Selection: The structure of the residual error model should be evaluated using objective function value comparisons and diagnostic plots. Alternative error models such as power models or exponential error models may also be considered if they provide a better description of the residual variability pattern. The magnitude of residual error provides important information about model performance and can help identify potential model misspecifications or data quality issues. For this compound, the residual error should be evaluated across the concentration range, with particular attention to periods of rapid concentration changes during absorption and distribution phases [1].
Table 2: Model Evaluation Criteria and Interpretation Guidelines
| Evaluation Method | Implementation | Interpretation Guidelines |
|---|---|---|
| Likelihood Ratio Test | Compare objective function values (OFV) between nested models | ΔOFV > -3.84 (p < 0.05) for 1 degree of freedom indicates significant improvement |
| Akaike Information Criterion | AIC = OFV + 2 × number of parameters | Lower AIC suggests better model balancing fit and complexity |
| Bayesian Information Criterion | BIC = OFV + log(N) × number of parameters | ΔBIC > 6 indicates "strong evidence" for better model |
| Visual Predictive Check | Simulate 1000 datasets using final model and compare with observations | <10% of observed data points outside 90% prediction interval indicates adequate predictive performance |
Covariate model development aims to explain variability in this compound pharmacokinetics by identifying patient characteristics that systematically influence drug exposure. The pre-specified covariates for evaluation should include demographic factors (age, weight, sex, race), physiological measures (renal and hepatic function), and concomitant medications (particularly statins, as this compound is often co-administered with atorvastatin). The covariate search should follow a stepwise procedure with forward inclusion (α = 0.05) followed by backward elimination (α = 0.01) to ensure only statistically significant and clinically relevant relationships are retained in the final model. Continuous covariates should be tested using power models (e.g., CLi = TVCL × (WTi/70)θWT), while categorical covariates can be implemented using proportional shift models (e.g., CLi = TVCL × θSEX if female) [1].
For this compound, particular attention should be paid to potential drug-drug interactions with statins, as combination therapy is a likely clinical use scenario. Clinical studies have demonstrated that co-administration of this compound with atorvastatin does not produce any clinically significant pharmacokinetic interactions, but this should be formally evaluated in the population model. Additionally, body size relationships should be implemented using allometric scaling with fixed exponents (0.75 for clearance parameters, 1 for volumes) before conducting the covariate search, as this provides a physiologically based foundation for understanding remaining variability. This approach reduces the likelihood of identifying spurious relationships and improves model stability [3].
Continuous Covariates: For continuous covariates such as body weight, age, or renal function, relationships should be centered around a typical value (e.g., median or population mean) to improve parameter estimability. The functional form of continuous covariate relationships should be evaluated using visual assessment of empirical Bayesian estimates versus covariate values, which can help identify linear, power, or more complex relationships. For this compound, body weight has been shown to influence the volume of distribution, with heavier subjects exhibiting larger distribution volumes. All continuous covariate relationships should be checked for potential nonlinearities using generalized additive modeling or step functions if simple power models provide inadequate descriptions of the relationship [1].
Categorical Covariates: For categorical covariates such as sex, race, or presence of concomitant medications, the effect should be parameterized as a fractional change from the reference category. The reference category should be selected based on clinical relevance (e.g., male for sex, white for race) to facilitate interpretation. The statistical significance of categorical covariates should be assessed using the likelihood ratio test, with clinical relevance determined by the magnitude of parameter change and potential impact on dosing recommendations. For this compound, studies in Japanese populations have demonstrated similar pharmacokinetics to other racial groups, supporting the absence of a significant race effect in the covariate model [3].
Model evaluation is a critical step in ensuring the population pharmacokinetic model for this compound is robust, stable, and predictive. The internal validation process should include bootstrap evaluation, visual predictive checks, and case deletion diagnostics. For bootstrap evaluation, at least 1000 resampled datasets should be generated by sampling with replacement from the original dataset, and the final model should be fitted to each bootstrap dataset. The resulting parameter estimates from the bootstrap runs should be compared with the original model estimates, with good stability demonstrated by the median bootstrap parameter values falling within ±10% of the original estimates. Additionally, the bootstrap confidence intervals should be reasonably symmetrical around the original parameter estimates, indicating minimal bias in the estimation process [1].
The visual predictive check (VPC) provides a powerful graphical method for assessing model predictive performance. For the VPC, the final model should be used to simulate 1000 datasets of the same size and design as the original dataset. The simulated concentrations are then used to generate prediction intervals (typically the 5th, 50th, and 95th percentiles) which are overlaid with the observed percentiles. A well-performing model will show the observed percentiles generally falling within the confidence intervals of the simulated percentiles across the entire time course. For this compound, VPCs should be stratified by key factors such as dose level, administration with food, and co-medication with statins to verify adequate predictive performance across these important subpopulations [1].
Observation vs Prediction Plots: Goodness-of-fit should be assessed through a series of diagnostic plots including population predictions versus observations, individual predictions versus observations, conditional weighted residuals versus time and predictions. The population predictions versus observations plot should show points symmetrically distributed around the line of identity, while the individual predictions plot should demonstrate improved agreement with less bias. For this compound, particular attention should be paid to the performance in the absorption phase and during the terminal elimination phase, as these regions often present the greatest modeling challenges. Any systematic trends in the residual plots may indicate model misspecification and should be investigated through model refinement [1].
Parameter Distributions and Shrinkage: The distribution of empirical Bayes estimates (ETAs) should be approximately normal for each random effect parameter, with the absence of extreme outliers. The shrinkage of ETAs should be calculated to assess the reliability of individual parameter estimates and to guide the interpretation of eta-epsilon correlation plots. High shrinkage (>30-40%) indicates that the individual estimates are "shrunken" toward the population mean and may limit their utility for individual dose forecasting or covariate relationship identification. For this compound models, low to moderate shrinkage is desirable, particularly for parameters that may be important for dose individualization in clinical practice [1].
Multiple software packages are available for population pharmacokinetic modeling, with the selection depending on factors such as user familiarity, organizational support, and regulatory acceptance. The most widely used packages include NONMEM, which has extensive historical usage and regulatory familiarity; Monolix, which provides a user-friendly interface and robust estimation algorithms; and R-based solutions such as nlmixr, which offers flexibility and integration with comprehensive statistical and graphical capabilities. For this compound population modeling, the software choice should support the complex model structures that may be required, including multiple compartments, delayed absorption, and nonlinear processes. Additionally, the software should provide comprehensive diagnostic tools and support for simulation-based model evaluation methods such as visual predictive checks [1].
Regardless of the specific software selected, the estimation method should be carefully considered. The first-order conditional estimation with interaction (FOCEI) method represents a standard approach that generally provides unbiased parameter estimates. However, newer stochastic approximation expectation-maximization (SAEM) algorithms, available in software such as Monolix, may offer advantages for complex models or problematic datasets. The estimation settings (number of iterations, tolerance, etc.) should be adjusted to ensure convergence, with multiple starting points utilized when possible to verify identification of the global rather than a local minimum of the objective function. For this compound, given its relatively straightforward pharmacokinetics, both FOCEI and SAEM methods would be expected to provide similar results [1].
Objective Function Evaluation: The model estimation process seeks to minimize the objective function value (OFV), which is proportional to -2 × log-likelihood. The OFV provides a basis for comparing nested models through the likelihood ratio test, with a decrease of 3.84 points (for 1 degree of freedom) representing a statistically significant improvement at α = 0.05. For non-nested models, information criteria such as Akaike Information Criterion (AIC = OFV + 2 × P) and Bayesian Information Criterion (BIC = OFV + log(N) × P) should be used, where P is the number of parameters and N is the number of observations. These criteria balance model fit with complexity, penalizing the addition of parameters that provide only marginal improvements in fit [1].
Convergence Assessment: Model convergence should be rigorously assessed through examination of covariance step output, parameter gradient values, and stability of estimates across successive iterations. The covariance matrix should be obtainable for the final model, with reasonable standard errors for all parameters (typically <50% of the parameter estimate for fixed effects). For this compound models, particular attention should be paid to the precision of intercompartmental parameters (Q and V3), which often have higher uncertainty than central compartment parameters. If convergence problems occur, potential solutions include simplifying the model, improving initial estimates, modifying the estimation method, or resolving data issues that may be contributing to instability [1].
The following Graphviz diagram illustrates the structural model components and their relationships in this compound population pharmacokinetic modeling:
The following Graphviz diagram illustrates the systematic workflow for this compound population pharmacokinetic model development:
The population pharmacokinetic modeling of this compound provides a comprehensive framework for understanding the factors that influence drug exposure and response in diverse patient populations. Through the systematic application of the methodologies described in these application notes, researchers can develop robust population models that support drug development decisions, optimize dosing strategies, and potentially inform regulatory submissions. The visualization approaches using Graphviz enhance comprehension of complex model structures and development workflows, facilitating communication across multidisciplinary teams. As the field of pharmacometrics continues to evolve, the principles outlined for this compound can be adapted to other compounds in development, contributing to more efficient and informative drug development programs.
The table below summarizes key findings on blood pressure effects from clinical trials and preclinical studies.
| Study/Evidence Type | Key Findings on Blood Pressure & Related Effects | Context & Comparison with other CETP inhibitors |
|---|
| ACCELERATE Trial (Clinical - Phase 3) | • Mean SBP increase: ~1 mmHg (0.9 - 1.2 mmHg) [1] [2] • New hypertension: 11.4% (evacetrapib) vs. 10.1% (placebo) [1] | No significant increase in cardiovascular events; trial stopped for futility, not safety [3] [1]. | | Preclinical Studies (In vitro & Animal models) | • No blood pressure elevation in rats even at high exposure multiples [4]. • No induction of aldosterone or cortisol biosynthesis in human adrenal cells (H295R), unlike torcetrapib [4]. | Suggested that this compound lacked the off-target liabilities of torcetrapib [4]. |
The adverse vascular effects of CETP inhibitors are often linked to off-target mechanisms unrelated to CETP inhibition itself, as demonstrated in models that lack the CETP gene [5].
The diagram below illustrates the proposed mechanistic differences between these CETP inhibitors.
For researchers investigating the off-target vascular effects of novel CETP inhibitors, the following methodologies from the literature can serve as a guide.
1. In Vitro Assessment of Aldosterone/Cortisol Biosynthesis
2. Ex Vivo Vascular Reactivity (Wire Myography)
3. In Vivo Blood Pressure Monitoring
Q: Why did evacetrapib fail to show clinical benefit in outcomes trials despite significantly improving LDL-C and HDL-C? A: The ACCENTUATE trial revealed that while this compound improved traditional lipid markers (like LDL-C and HDL-C), it also adversely affected novel atherogenic risk factors. Specifically, it significantly increased levels of apoC-III (+50%) and apoE (+28%), proteins implicated in impaired triglyceride clearance and inflammation. It also caused an increase in hsCRP, a marker of inflammation. This combination of beneficial and detrimental effects likely contributed to the lack of overall clinical benefit seen in the larger ACCELERATE outcomes trial [1].
Q: What is the specific atherogenic concern related to the increase in apoC-III? A: ApoC-III is a well-known inhibitor of lipoprotein lipase (LPL), the key enzyme that breaks down triglyceride-rich lipoproteins (TRLs) like VLDL and chylomicrons [2] [3]. By inhibiting LPL and the hepatic uptake of TRL remnants, elevated apoC-III levels lead to the prolonged circulation of these atherogenic particles. This is a major mechanism behind hypertriglyceridemia and increased cardiovascular disease risk [2] [3].
Q: How can I measure the key lipid and apolipoprotein parameters affected by this compound in my own experiments? A: The ACCENTUATE trial provides a robust methodological blueprint. The primary analyses were performed on lipid parameters, including LDL-C, HDL-C, apoB, apoA-I, Lp(a), apoC-III, and apoE. Cholesterol efflux capacity (both non-ABCA1-mediated and ABCA1-mediated) was also assessed, along with the inflammatory marker high-sensitivity C-reactive protein (hsCRP) [1].
The following table summarizes the key quantitative changes in lipid factors observed in the ACCENTUATE trial, providing a clear comparison of this compound's effects against other lipid-lowering strategies [1].
| Lipid / Apolipoprotein Parameter | This compound + Atorvastatin 40 mg | Ezetimibe + Atorvastatin 40 mg | Atorvastatin 80 mg | Atorvastatin 40 mg (placebo) |
|---|---|---|---|---|
| LDL-C | -33% | -27% | -6% | 0% |
| HDL-C | +125% | +4% | +4% | +2% |
| Apolipoprotein B (apoB) | -23% | -19% | -7% | - |
| Lipoprotein(a) (Lp(a)) | -29% | - | - | - |
| Apolipoprotein A-I (apoA-I) | +46% | +4% | +4% | +3% |
| Apolipoprotein C-III (apoC-III) | +50% | - | - | - |
| Apolipoprotein E (apoE) | +28% | - | - | - |
| Non-ABCA1 Efflux | +53% | - | - | - |
| ABCA1 Efflux | +13% | - | - | - |
| hsCRP | Increased | Lower than this compound | - | - |
> Note: "-" indicates that a significant change was not reported or was not a primary finding for that treatment arm.
For researchers aiming to replicate or build upon these findings, here is a detailed methodology for the core experiments.
1. Study Design and Lipid Parameter Analysis
2. Cholesterol Efflux Capacity Assay
3. Inflammatory Marker Assessment (hsCRP)
The following diagram, generated with Graphviz, illustrates the central paradox of this compound's mechanism of action, highlighting its simultaneous beneficial and adverse effects.
Diagram Title: this compound's Dual Effects on Lipid Metabolism
The diagram illustrates how CETP inhibition by this compound has two major consequences. The beneficial pathway (green) shows the expected improvements in HDL, LDL, and cholesterol efflux. The adverse pathway (red) highlights the clinically problematic increases in ApoC-III and ApoE, which lead to reduced lipoprotein lipase (LPL) activity, accumulation of atherogenic triglyceride-rich lipoprotein (TRL) remnants, and increased inflammation [1] [2] [3].
The fundamental problem with evacetrapib was its failure to translate dramatic improvements in lipid surrogates into tangible clinical benefits.
Clinical Outcome Data from the ACCELERATE Trial [1] [2]
| Parameter | This compound Group | Placebo Group | P-value |
|---|---|---|---|
| Primary CV Outcome* | 12.8% | 12.7% | p = 0.85 |
| LDL-C Change | -37% (to 55 mg/dL) | +6% (to 84 mg/dL) | p < 0.001 |
| HDL-C Change | +130% (to 104 mg/dL) | +1.6% (to 46 mg/dL) | p < 0.001 |
| All-Cause Mortality | 3.8% | 4.1% | p = 0.06 |
| Systolic BP Change | +0.9 mmHg | - | < 0.05 vs placebo |
| hs-CRP Change | +4.6% | -8% | - |
*Composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.
The failure is attributed to several key mechanisms. The diagram below illustrates the proposed pathways leading to this compound's lack of efficacy.
The table below provides a detailed breakdown of the mechanisms and their experimental implications.
| Mechanism / Limitation | Description & Experimental Readout | Suggested Assay/Model |
|---|
| On-Target: Dysfunctional HDL | CETP inhibition generates large, cholesterol-rich HDL particles that may be less effective in cholesterol efflux and atheroprotection [3]. Assess: HDL particle size distribution (gel electrophoresis), cholesterol efflux capacity assays. | In vitro cholesterol efflux assays using macrophage cell lines; characterization of HDL subfractions from patient plasma. | | On-Target: Apo C-III Enrichment | this compound increased Apo C-III levels. Apo C-III is pro-inflammatory, impairs HDL function, and is linked to increased CVD risk [3]. Assess: Apo C-III and Apo E levels in plasma via ELISA or mass spectrometry. | ELISA-based quantification of apolipoproteins from clinical trial plasma samples; study of inflammatory marker expression in endothelial cells. | | On-Target: LDL Reduction Mechanism | The LDL-C reduction was not mediated by upregulated LDL receptor activity (the mechanism for statins, ezetimibe). This may result in a less beneficial atherogenic particle profile [3]. Assess: Apo B levels (only 15% reduction vs 37% LDL-C), LDL receptor activity in hepatocyte models. | Compare Apo B/Apo A1 ratios; use hepatocyte cell models to measure LDL receptor expression and activity. | | Off-Target: Blood Pressure | A small but significant increase in systolic BP was observed, a class-effect concern first seen with torcetrapib [1] [4]. Assess: Ambulatory BP monitoring in clinical trials; in vitro steroidogenesis assays. | H295R adrenal cell line to measure aldosterone and cortisol biosynthesis in response to drug treatment [5]. | | Off-Target: Inflammation | this compound increased high-sensitivity C-reactive protein (hs-CRP), suggesting a pro-inflammatory effect that may counteract lipid benefits [3] [1]. Assess: Serial measurements of hs-CRP and other inflammatory cytokines (e.g., IL-6) in patient plasma. | Multiplex cytokine assays on patient serum; study of adhesion molecule expression in endothelial cell models. |
Frequently Asked Questions
Q: The preclinical and genetic data strongly supported CETP inhibition as a strategy. Why did the clinical trial fail?
Q: Are all CETP inhibitors considered a failed drug class?
Q: What is the key takeaway for our future drug development programs?
Experimental Troubleshooting Guide
| Problem | Potential Root Cause | Suggested Action |
|---|---|---|
| Lack of efficacy in animal model of atherosclerosis | The drug may be generating dysfunctional HDL; the model may not recapitulate human lipid metabolism. | Characterize the functionality of HDL from treated animals using cholesterol efflux assays. Confirm the model is responsive to other lipid-lowering therapies. |
| Observed BP elevation in toxicology studies | Compound may have off-target activity on adrenal steroid synthesis (a torcetrapib-like effect). | Immediately test the compound in the H295R cell assay for aldosterone/cortisol production [5]. |
| Inconsistent LDL-C lowering across species | Differences in CETP expression and lipid metabolism between pre-clinical species and humans. | Use transgenic models expressing human CETP. Prioritize compounds with a clean off-target profile and a potent, consistent lipid effect. |
Evacetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) [1]. CETP facilitates the exchange of cholesteryl esters from anti-atherogenic High-Density Lipoproteins (HDL) for triglycerides from pro-atherogenic Low-Density Lipoproteins (LDL) and Very Low-Density Lipoproteins (VLDL). By inhibiting this transfer, this compound significantly increases HDL-C and reduces LDL-C levels [2].
A critical feature of this compound is its improved safety profile compared to the first-generation CETP inhibitor, Torcetrapib. Preclinical studies confirmed that this compound does not induce aldosterone or cortisol biosynthesis and causes no significant elevation in blood pressure, separating it from the off-target liabilities that halted Torcetrapib's development [1].
The following diagram illustrates the mechanism and key properties of this compound.
The efficacy of this compound, both as monotherapy and in combination with statins, has been quantified in multiple clinical trials. The tables below summarize the percent changes in key lipid parameters.
Table 1: this compound Monotherapy (12-week study) [3]
| Dosage | LDL-C Reduction | HDL-C Increase |
|---|---|---|
| 30 mg | -13.6% | +53.6% |
| 100 mg | -22.3% | +94.6% |
| 500 mg | -35.9% | +128.8% |
| Placebo | +3.9% | -3.0% |
Table 2: this compound (100 mg) in Combination with Statins [3]
| Statin Therapy | LDL-C Reduction | HDL-C Increase |
|---|---|---|
| + Atorvastatin 20 mg | -47.6% | +79.9% |
| + Simvastatin 40 mg | -46.1% | +86.6% |
| + Rosuvastatin 10 mg | -52.3% | +94.0% |
A 2025 network meta-analysis further confirmed that combinations of CETP inhibitors with statins are highly effective. For instance, Rosuvastatin + this compound was identified as the leading regimen for reducing triglycerides (MD: -31.70 mg/dL) [4].
This foundational study provides a robust protocol for evaluating this compound's efficacy and safety [3].
This study is crucial for researchers investigating this compound's potential application in neurological diseases like Alzheimer's [2].
The workflow for this preclinical study can be visualized as follows:
Understanding this compound's DDI potential is critical for clinical protocol design. The following table summarizes key findings.
Table 3: this compound Drug-Drug Interaction Profile [5] [6]
| Interaction Type | Finding & Clinical Relevance |
|---|---|
| This compound as a Perpetrator (Effect on other drugs) | In vitro, it inhibited multiple CYPs. However, clinical studies showed only weak effects and no clinically important DDIs are expected [5]. |
| Impact on Simvastatin (CYP3A4 substrate) | This compound (100 mg) increased simvastatin exposure (AUC) by a factor of 1.25. This was not considered clinically significant, and no dose adjustment is warranted [5]. |
| This compound as a Victim (Effect of other drugs on this compound) | This compound is primarily metabolized by CYP3A. Co-administration with the strong CYP3A inhibitor ketoconazole increased this compound exposure (AUC) by 2.37-fold. Despite this, the modest increase and its wide safety margin suggest a low likelihood of clinically relevant DDI [6]. |
Does this compound cause the same blood pressure issues as Torcetrapib? No. Preclinical and clinical studies have specifically shown that this compound does not increase blood pressure or induce aldosterone and cortisol synthesis, which were the off-target effects linked to Torcetrapib [1] [3].
What is the evidence for this compound's dose-dependent efficacy? Clinical data is clear. As shown in Table 1, monotherapy with this compound from 30 mg to 500 mg produces a graduated, dose-dependent increase in HDL-C (from 54% to 129%) and a dose-dependent reduction in LDL-C (from -14% to -36%) [3] [7].
Can this compound be combined with statins, and is the interaction significant? Yes, it can be effectively combined with common statins like atorvastatin, simvastatin, and rosuvastatin. The interaction is not considered clinically significant for efficacy or safety. This compound causes only a minimal increase in simvastatin exposure, with no increase in muscular or hepatic adverse events [5] [3].
Does this compound enter the brain? Yes, a 2023 preclinical study in transgenic mice confirmed that this compound crosses the blood-brain barrier and is detectable in brain tissue. This is an important consideration for researchers exploring its potential repurposing for neurological conditions [2].
| Lipid Parameter | Evacetrapib + Atorvastatin 40 mg | Ezetimibe + Atorvastatin 40 mg | Atorvastatin 40 mg alone (Placebo) |
|---|---|---|---|
| LDL-C (% Change) | -33% [1] | -27% [1] | 0% (reference) [1] |
| HDL-C (% Change) | +125% [1] | Minimal change (not significant vs. other groups) [1] | Minimal change (reference) [1] |
| Apolipoprotein B (ApoB) (% Change) | -23% [1] | -19% [1] | - |
| Lipoprotein(a) [Lp(a)] (% Change) | -29% [1] | Minimal change (not significant vs. other groups) [1] | - |
| Apolipoprotein A-I (% Change) | +46% [1] | Minimal change (not significant vs. other groups) [1] | - |
| Non-HDL-C (% Change) | Information not available in search results | Information not available in search results | - |
| Triglycerides (% Change) | Information not available in search results | Information not available in search results | - |
> Note on clinical outcomes: Despite its potent lipid-altering effects, the development of this compound was discontinued after the large ACCELERATE outcomes trial failed to show a reduction in major cardiovascular events [1] [2].
The two drugs work through entirely different pathways to lower cholesterol, as illustrated below.
The primary data in the table above comes from the ACCENTUATE trial, a randomized, double-blind, placebo-controlled study designed to directly compare the efficacy of different lipid-lowering strategies [1].
For researchers seeking to understand the experimental context, here are the key methodological details and subsequent investigations into the trial's failure.
1. ACCELERATE Trial Design
2. Analysis of Failure: Beyond Lipid Numbers The disconnect between lipid changes and clinical outcomes has been extensively analyzed. The flowchart below summarizes the leading hypotheses for this compound's lack of efficacy.
The hypotheses illustrated above are detailed further:
The fate of this compound can be better understood in the context of the entire CETP inhibitor class. The table below compares the four major compounds that reached Phase 3 trials.
| CETP Inhibitor | Lipid Effects (vs. Placebo) | Key Clinical Outcomes (vs. Placebo) | Status & Reason for Halt |
|---|
| Torcetrapib | HDL-C: ↑ 52% to 72% LDL-C: ↓ 20% to 25% | ↑ Major CV Events & Mortality | Discontinued: Off-target toxicity (↑ BP, ↑ aldosterone) [3] [4] | | Dalcetrapib | HDL-C: ↑ 29% to 40% LDL-C: ↓ ~0% to 7% | No CV Benefit | Discontinued for Futility [3] [4] | | This compound | HDL-C: ↑ 130% to 133% LDL-C: ↓ 31% to 37% | No CV Benefit | Discontinued for Futility [3] [4] [1] | | Anacetrapib | HDL-C: ↑ 104% to 138% LDL-C: ↓ 17% to 40% | ↓ Major CV Events (RR 0.91) | Development halted despite positive outcome; likely due to tissue accumulation [3] [4] |
A 2021 Mendelian randomization study suggested that the failure of this compound and others may be compound-related rather than a failure of the CETP target itself [4]. Genetic evidence predicts that on-target CETP inhibition should lower the risk of coronary heart disease. The negative outcomes in trials are likely due to the specific off-target effects of each drug, as seen with torcetrapib (blood pressure) and potentially this compound (inflammation), or insufficient efficacy, as with dalcetrapib [4].
The ACCELERATE trial and the story of CETP inhibition offer critical lessons:
| Lipid Parameter | Atorvastatin 40 mg + Evacetrapib 130 mg | Atorvastatin 40 mg + Ezetimibe 10 mg | Atorvastatin 80 mg | Atorvastatin 40 mg + Placebo |
|---|---|---|---|---|
| LDL-C | −33% [1] [2] | −27% [1] | −6% [1] | 0% (Reference group) [1] |
| HDL-C | +125% [1] [2] | +3% [1] | +2% [1] | +1% (Reference group) [1] |
| Apolipoprotein B (ApoB) | −23% [1] | −19% [1] | −7% [1] | Information missing |
| Lipoprotein(a) (Lp(a)) | −29% [1] | +3% [1] | +4% [1] | +2% (Reference group) [1] |
| Apolipoprotein A-I (ApoA-I) | +46% [1] | +3% [1] | +2% [1] | +1% (Reference group) [1] |
| Apolipoprotein C-III (ApoC-III) | +50% [1] | +8% [1] | +6% [1] | +3% (Reference group) [1] |
| Non-ABCA1-mediated Efflux | +53% [1] | +4% [1] | +2% [1] | +1% (Reference group) [1] |
| ABCA1-mediated Efflux | +13% [1] | +1% [1] | +2% [1] | 0% (Reference group) [1] |
| hsCRP | Increase (p=0.02 vs. ezetimibe) [1] | Reference [1] | Information missing | Information missing |
Understanding the methodology is crucial for interpreting the data.
The following diagram illustrates the mechanism of CETP inhibition and the dual effects observed with this compound, which help explain its clinical outcomes.
The diagram shows that this compound's inhibition of CETP has two major consequences [3]:
These adverse effects are believed to have counteracted the benefits of LDL-C and HDL-C improvement, ultimately leading to the lack of clinical benefit in the large ACCELERATE outcomes trial [1] [3] [5].
The ACCENTUATE and ACCELERATE trials highlight a critical lesson in drug development: favorable changes in traditional lipid levels do not guarantee clinical success.